molecular formula C17H14N2O4 B2502323 ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate CAS No. 1120334-30-6

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

Cat. No.: B2502323
CAS No.: 1120334-30-6
M. Wt: 310.309
InChI Key: ZDSJBFGCCFUSDK-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylindole to introduce the nitro group at the 7-position. This is followed by esterification of the carboxyl group at the 5-position using ethanol and an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

The unique combination of functional groups in this compound makes it a versatile compound with diverse applications and reactivity.

Biological Activity

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features an indole core substituted at the 7-position with a nitro group and at the 5-position with an ethyl ester. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 26 nM to 86 nM in different assays, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell Line A-549Cell Line MCF-7Cell Line Panc-1Average GI50 (nM)
Ethyl 7-nitro derivative92% viability102 ± 10106 ± 10104
Va91% viability25 ± 228 ± 226
Vb88% viability58 ± 561 ± 659
Vc91% viability54 ± 557 ± 556

The most potent derivatives, such as compound Va, exhibited superior inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of approximately 71±671\pm 6 nM, demonstrating enhanced efficacy compared to standard treatments like erlotinib .

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that these compounds may interfere with the EGFR and BRAF signaling pathways, which are critical in many cancers .

Moreover, the nitro group at the seventh position may enhance electron affinity, thereby increasing the compound's reactivity with cellular targets.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties, particularly against HIV integrase. Compounds similar to this compound have shown potential as integrase strand transfer inhibitors (INSTIs), which are vital for blocking viral replication .

Table 2: Antiviral Activity Against HIV Integrase

CompoundIC50 (μM)
Indole derivative A3.113.11
Indole derivative B10.0615.7010.06-15.70

These findings suggest that modifications on the indole scaffold can significantly enhance antiviral potency through improved binding interactions with viral components .

Antimicrobial Activity

In addition to anticancer and antiviral properties, this compound exhibits antimicrobial activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential candidates for developing new antimicrobial agents.

Table 3: Antimicrobial Activity

PathogenMIC (mg/mL)
E. coli0.01950.0195
Bacillus mycoides0.00480.0048
C. albicans0.00480.0048

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole ring significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhances antiproliferative effects, while alkoxy or halogen substitutions can modulate receptor affinity and selectivity .

Properties

IUPAC Name

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSJBFGCCFUSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenyl-7-nitro-1H-indole-5-carboxylic acid (14.1 g, 50 mmol) prepared in Preparation 30 was dissolved in ethanol (40 mL). Conc. sulfuric acid (10 mL) was added thereto, and the mixture was stirred for 2 h at 50° C. After completion of the reaction, 1N NaOH was added to the reaction mixture, which was then extracted with EtOAc, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure, and the residue was recrystallized from EtOAc and hexane to give the title compound (14.1 g, Yield 95%).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
95%

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